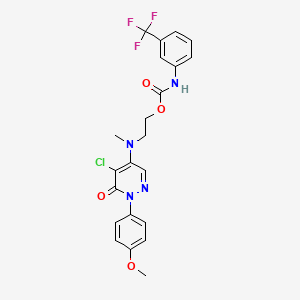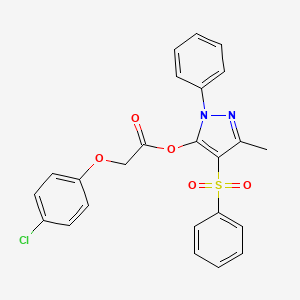![molecular formula C35H31N3O7S B2473851 N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-13-7](/img/structure/B2473851.png)
N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C35H31N3O7S and its molecular weight is 637.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Reactions of Anthranilamide with Isocyanates
Anthranilamide reacts with isocyanates, including 2-chloro-ethyl and 3-chloropropyl isocyanate, leading to complex intermediates that can further cyclize into various quinazolinone derivatives under different conditions. These reactions offer pathways to synthesize diverse quinazolinone compounds, which could be structurally related or have functional similarities to N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide. The study highlights the flexibility of quinazolinone chemistry in synthesizing novel compounds with potential biological activities (Chern et al., 1988).
Antitumor Activity
Synthesis and Evaluation of Quinazolinone Analogues
A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. The study demonstrated that some of these compounds showed significant broad-spectrum antitumor activity, highlighting the potential of quinazolinone derivatives in cancer therapy. The molecular docking methodology provided insights into their mechanism of action, suggesting that these compounds might inhibit cancer cell growth by targeting specific enzymes or receptors involved in cancer progression (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
Novel 4-Quinazolinone Derivatives
A series of N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds were synthesized and tested for their anticonvulsant activity. The study revealed that several new quinazolinone derivatives exhibited good anticonvulsant activity, with some showing superior activities compared to reference drugs. This suggests that quinazolinone derivatives could be promising candidates for the development of new anticonvulsant medications (Noureldin et al., 2017).
Antimicrobial Activity
Novel 6,8-Dibromo-4(3H)quinazolinone Derivatives
A series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The study identified compounds with potent in vitro antimicrobial activity, highlighting the potential of quinazolinone derivatives as lead compounds for developing new antimicrobial agents (Mohamed et al., 2010).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N3O7S/c1-42-29-13-10-22(16-30(29)43-2)14-15-36-33(40)25-11-8-23(9-12-25)19-38-34(41)26-17-31-32(45-21-44-31)18-27(26)37-35(38)46-20-28(39)24-6-4-3-5-7-24/h3-13,16-18H,14-15,19-21H2,1-2H3,(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIBFWNQZXLXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=CC=C6)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline](/img/structure/B2473776.png)
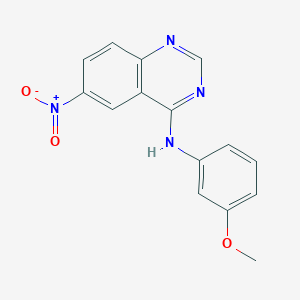
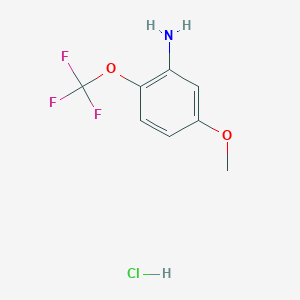
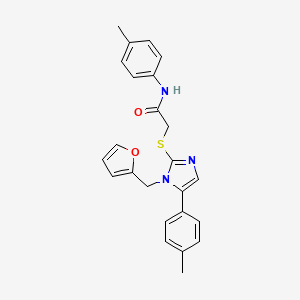

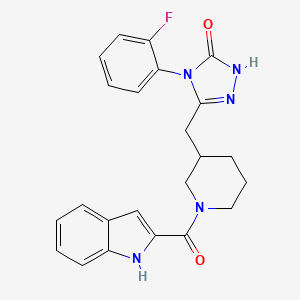
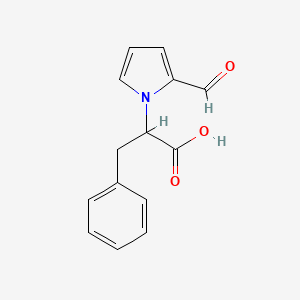
![2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid](/img/structure/B2473789.png)
